molecular formula C19H14Cl3N3O3 B10968861 4-methyl-3-({(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid

4-methyl-3-({(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid

Cat. No.: B10968861
M. Wt: 438.7 g/mol
InChI Key: FNNVZZONQMVINW-UHFFFAOYSA-N
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Description

4-methyl-3-({(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid is a complex organic compound with a unique structure that includes a pyrazole ring and a benzoic acid moiety

Preparation Methods

The synthesis of 4-methyl-3-({(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid involves multiple steps. One common method includes the reaction of 3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazole-4-carbaldehyde with 4-aminobenzoic acid under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form different derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Scientific Research Applications

4-methyl-3-({(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazole ring and benzoic acid moiety allow it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives and benzoic acid derivatives. Compared to these compounds, 4-methyl-3-({(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid is unique due to its combined structure, which provides distinct chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C19H14Cl3N3O3

Molecular Weight

438.7 g/mol

IUPAC Name

4-methyl-3-[[5-methyl-3-oxo-2-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]methylideneamino]benzoic acid

InChI

InChI=1S/C19H14Cl3N3O3/c1-9-3-4-11(19(27)28)5-16(9)23-8-13-10(2)24-25(18(13)26)17-14(21)6-12(20)7-15(17)22/h3-8,24H,1-2H3,(H,27,28)

InChI Key

FNNVZZONQMVINW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N=CC2=C(NN(C2=O)C3=C(C=C(C=C3Cl)Cl)Cl)C

Origin of Product

United States

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